![molecular formula C24H25N3O2 B4934256 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide, also known as compound X, is a synthetic chemical compound that has been the subject of scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor and the dopamine transporter. By binding to these receptors, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X may alter the release and uptake of certain neurotransmitters in the brain, leading to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X can have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal models, it has been found to enhance cognitive function, reduce anxiety and depression-like behaviors, and modulate the reward pathway in the brain. However, it has also been associated with certain adverse effects such as hyperlocomotion and seizures at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X in lab experiments is its specificity for the sigma-1 receptor and the dopamine transporter, which allows for targeted manipulation of these pathways. Additionally, its synthetic nature and relative stability make it a more reliable and consistent research tool compared to natural 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamides. However, the limited availability and high cost of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide may pose a challenge for some research groups.
Orientations Futures
There are several potential directions for future research on 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X. One area of interest is its potential therapeutic use in the treatment of addiction and other psychiatric disorders. Additionally, further investigation is needed to fully understand the mechanism of action of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain. Finally, the development of more efficient synthesis methods and analogs of 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X could lead to improved pharmacological properties and a wider range of applications.
Méthodes De Synthèse
Compound X can be synthesized through a multistep process involving the reaction of 3-(1H-indol-2-yl)aniline with 3-butenoyl chloride to form an intermediate, which is then reacted with piperidinecarboxylic acid to yield the final product. The purity and yield of the 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide can be optimized through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
Compound X has been studied for its potential pharmacological properties, particularly its ability to modulate the activity of certain receptors in the brain. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various cellular processes including cell survival, neuroprotection, and neurotransmitter release. Additionally, 1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide X has been found to have an inhibitory effect on the dopamine transporter, which could have implications for the treatment of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
1-but-3-enoyl-N-[3-(1H-indol-2-yl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-2-6-23(28)27-13-11-17(12-14-27)24(29)25-20-9-5-8-18(15-20)22-16-19-7-3-4-10-21(19)26-22/h2-5,7-10,15-17,26H,1,6,11-14H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYINCXUDOWYBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

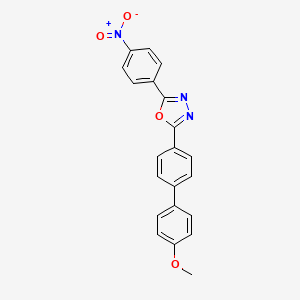
![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)
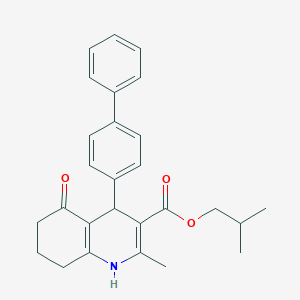
![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)
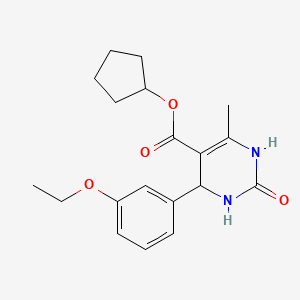
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
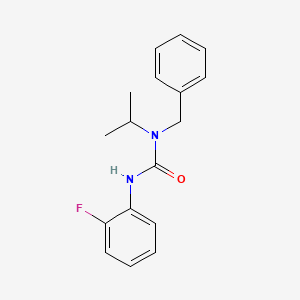
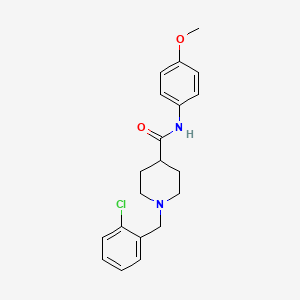
![4-({(3-chlorophenyl)[(4-methylphenyl)sulfonyl]amino}methyl)-N-(2-methoxyethyl)benzamide](/img/structure/B4934293.png)